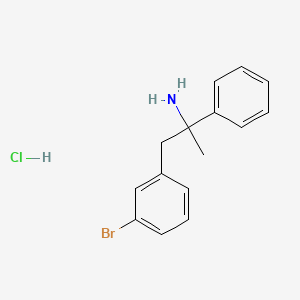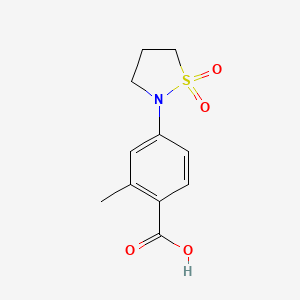
4-(Bromomethyl)-2,5-difluorobenzonitrile
Descripción general
Descripción
4-(Bromomethyl)benzonitrile is an organic compound used as a building block in organic synthesis . It has a linear formula of BrCH2C6H4CN .
Synthesis Analysis
While specific synthesis methods for 4-(Bromomethyl)-2,5-difluorobenzonitrile are not available, bromomethyl compounds are generally synthesized through radical bromination or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)benzonitrile consists of a benzene ring with a bromomethyl (BrCH2-) and a nitrile (CN) group attached . The exact structure of 4-(Bromomethyl)-2,5-difluorobenzonitrile would also include two fluorine atoms on the benzene ring.Physical And Chemical Properties Analysis
4-(Bromomethyl)benzonitrile is a solid at room temperature . It has a melting point of 115-117°C .Aplicaciones Científicas De Investigación
Synthesis of Chelating Ligands
4-(Bromomethyl)-2,5-difluorobenzonitrile: is utilized in the synthesis of ligands that contain a chelating pyrazolyl-pyridine group. These ligands are significant due to their ability to form stable complexes with various metal ions, which is crucial in catalysis and material science .
Preparation of Tetrazole Derivatives
This compound is also instrumental in preparing 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . The reaction involves 2H-tetrazole and serves as a method to introduce tetrazole moieties into other chemical structures, which are valuable in pharmaceuticals and agrochemicals .
Antihypertensive Agents
While not directly related to 4-(Bromomethyl)-2,5-difluorobenzonitrile , its structural analog, 4-(Bromomethyl)benzoic acid , is used as an intermediate in synthesizing eprosartan, an antihypertensive agent. This suggests potential applications of the difluorobenzonitrile derivative in similar medicinal chemistry contexts .
Photosensitizers for Photodynamic Therapy
Again, by analogy with 4-(Bromomethyl)benzoic acid , which is used in preparing photosensitizers like temoporfin, 4-(Bromomethyl)-2,5-difluorobenzonitrile could be explored for synthesizing novel photosensitizers for use in photodynamic therapy, a treatment for certain types of cancer .
Safety And Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-2,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-8(11)6(4-12)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBADXNEYMARJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,5-difluorobenzonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



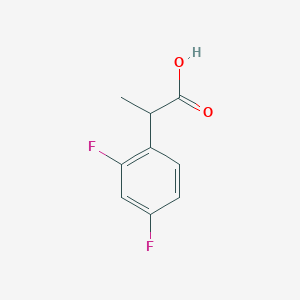

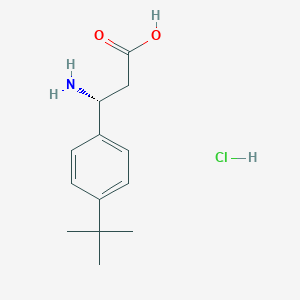
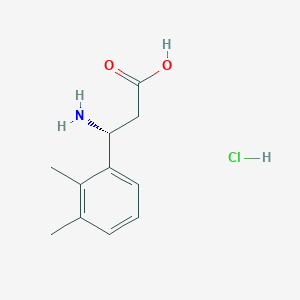
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)
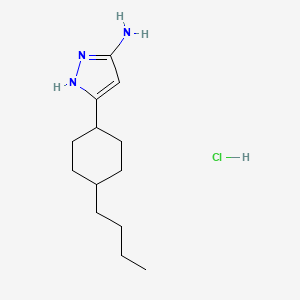
![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)
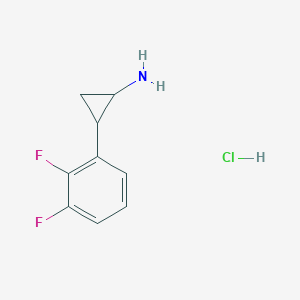
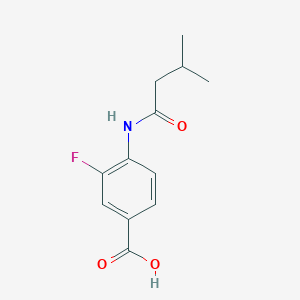
![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
